[7-[(1-benzylpiperidin-4-yl)methyl]-1,3-dioxo-5,6,8,8a-tetrahydroimidazo[1,5-a]pyrazin-2-yl] 4-(4-methoxyphenyl)piperazine-1-carboxylate
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Overview
Description
Abc44, with a purity of ≥98% as determined by high-performance liquid chromatography (HPLC), is a potent and selective inhibitor of palmitoyl-protein thioesterase 1 (PPT-1). The compound is known chemically as 4-(4-Methoxyphenyl)-1-piperazinecarboxylic acid hexahydro-1,3-dioxo-7-[(1-phenylmethyl)-4-piperidinyl]methyl]imidazo[1,5-a]pyrazin-2-yl ester, 7-((1-Benzylpiperidin-4-yl)methyl)-1,3-dioxohexahydroimidazo[1,5-a]pyrazin-2(3H)-yl 4-(4-methoxyphenyl)piperazine-1-carboxylate .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Abc44 involves multiple steps, starting with the preparation of intermediate compounds. The key steps include the formation of the imidazo[1,5-a]pyrazine core and subsequent functionalization to introduce the piperazine and piperidinyl groups. The reaction conditions typically involve the use of organic solvents such as dimethyl sulfoxide (DMSO) and require precise temperature control to ensure high yield and purity .
Industrial Production Methods
Industrial production of Abc44 follows similar synthetic routes but on a larger scale. The process involves the use of preparative high-performance liquid chromatography (prep-HPLC) to isolate and purify the compound from complex mixtures. This method ensures that the final product meets the required purity standards of ≥98% .
Chemical Reactions Analysis
Types of Reactions
Abc44 undergoes various chemical reactions, including:
Oxidation: Abc44 can be oxidized under specific conditions to form corresponding oxides.
Reduction: The compound can be reduced to form different derivatives.
Substitution: Abc44 can participate in substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions. The conditions often involve controlled temperatures and pH levels to ensure the desired reaction outcome .
Major Products
Scientific Research Applications
Abc44 has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis and as a standard in analytical chemistry.
Biology: Employed in studies involving enzyme inhibition, particularly targeting palmitoyl-protein thioesterase 1 (PPT-1).
Medicine: Investigated for its potential therapeutic effects in treating diseases related to enzyme dysfunction.
Industry: Utilized in the production of pharmaceuticals and as a reference standard in quality control processes
Mechanism of Action
Abc44 exerts its effects by selectively inhibiting palmitoyl-protein thioesterase 1 (PPT-1). This enzyme is involved in the depalmitoylation of proteins, a process critical for the regulation of protein function and localization. By inhibiting PPT-1, Abc44 disrupts this process, leading to altered cellular functions. The molecular targets and pathways involved include the modification of serine hydrolase activity, which plays a role in various cellular processes .
Comparison with Similar Compounds
Similar Compounds
ABC99: Another potent inhibitor of PPT-1 with a similar chemical structure.
AS2444697: A compound with comparable inhibitory effects on serine hydrolases.
A-1210477: Known for its selective inhibition of specific enzymes within the same family.
Uniqueness
Abc44 stands out due to its high purity (≥98% HPLC) and its potent, selective inhibition of PPT-1. This specificity makes it a valuable tool in research focused on enzyme regulation and potential therapeutic applications .
Properties
CAS No. |
1831135-46-6 |
---|---|
Molecular Formula |
C31H40N6O5 |
Molecular Weight |
576.69 |
IUPAC Name |
[7-[(1-benzylpiperidin-4-yl)methyl]-1,3-dioxo-5,6,8,8a-tetrahydroimidazo[1,5-a]pyrazin-2-yl] 4-(4-methoxyphenyl)piperazine-1-carboxylate |
InChI |
InChI=1S/C31H40N6O5/c1-41-27-9-7-26(8-10-27)34-16-18-35(19-17-34)31(40)42-37-29(38)28-23-33(15-20-36(28)30(37)39)22-25-11-13-32(14-12-25)21-24-5-3-2-4-6-24/h2-10,25,28H,11-23H2,1H3 |
InChI Key |
YHRQLTHMALGXOG-UHFFFAOYSA-N |
SMILES |
COC1=CC=C(C=C1)N2CCN(CC2)C(=O)ON3C(=O)C4CN(CCN4C3=O)CC5CCN(CC5)CC6=CC=CC=C6 |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>3 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
ABC44; ABC-44; ABC 44; |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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